

Environmental Fate and Persistence of Cadusafos: A Technical Guide

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Compound of Interest

Compound Name: Cadusafos

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the environmental fate and persistence of **Cadusafos**, an organophosphate nematicide. It details the compound's degradation pathways in soil and aquatic environments, its mobility, and its potential for bioaccumulation. Key experimental data are summarized in tabular format, and detailed protocols for pivotal studies are provided. Visual diagrams generated using the DOT language illustrate critical degradation pathways and experimental workflows to facilitate a deeper understanding of the compound's behavior in the environment.

Introduction

Cadusafos, O-ethyl S,S-di-sec-butyl phosphorodithioate, is a synthetic organothiophosphate compound used as a nematicide and soil insecticide to control a wide range of plant-parasitic nematodes and soil insects.^{[1][2][3]} Its efficacy lies in its function as an acetylcholinesterase inhibitor, which disrupts the nervous system of target pests.^{[1][4]} Given its direct application to soil, a thorough understanding of its environmental fate—including its persistence, degradation, and mobility—is critical for assessing its ecological risk profile.

Environmental Degradation in Soil

The persistence of **Cadusafos** in the soil environment is governed by a combination of abiotic and biotic degradation processes. Microbial activity is the principal driver of its breakdown.^[3]

2.1. Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of **Cadusafos** in soil.[3] Studies have shown that its degradation is significantly faster in natural soils compared to sterilized soils, confirming the involvement of microorganisms.[5] Soil bacteria, particularly Gram-positive bacteria, appear to be primarily responsible for this process.[5] In soils with a history of **Cadusafos** application, enhanced or accelerated biodegradation can occur, where adapted microbial populations degrade the compound more rapidly.[5][6] The degradation of radio-labelled **Cadusafos** in aerobic conditions was investigated in various soil types, including silt loam, sandy loam, clay loam, and silt loam soils.[7]

The primary degradation pathway begins with the hydrolysis of the thio-(sec-butyl) group to form sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA).[1][8] The transient butane-2-thiol then undergoes a series of oxidations and methylations, yielding hydroxy 2-butyl methylsulfone as a major product.[7][8] This is further oxidized to form isomers of 1-carboxyhydroxyisopropylmethylsulfone.[7][8]

Table 1: Aerobic Soil Metabolism of **Cadusafos** (DT₅₀)

Parameter	Value	Soil Types Studied	Reference
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| DT₅₀ (Half-life) | 11 - 62 days | Silt loam, sandy loam, clay loam |[7] |

2.2. Abiotic Degradation

- Photodegradation: **Cadusafos** is considered stable to photolytic degradation in soil.[7] In a study where sandy loam soil treated with radio-labelled **Cadusafos** was exposed to natural sunlight for 30 days, only 1% of the applied compound was found to have degraded.[7][8]
- Hydrolysis: **Cadusafos** is hydrolytically stable at acidic and neutral pH.[4][7] Studies conducted over 34 days showed no significant degradation in buffered aqueous solutions at pH 5 and 7.[7] At pH 9, slow hydrolysis was observed.[7]

Mobility and Adsorption in Soil

The movement of **Cadusafos** through the soil profile is influenced by its adsorption to soil particles. It is considered moderately mobile and has the potential to leach, particularly in sandy soils, which may pose a risk to groundwater.[4][9][10]

Laboratory batch experiments show that the adsorption process is rapid, reaching equilibrium within 60 minutes, and is independent of pH in the range of 3-11.[9][10] The adsorption primarily follows a linear partition model, indicating weak, physical interactions with soil particles.[9][10] The organic content of the soil is not a major parameter influencing its adsorption.[9][10]

Table 2: Soil Adsorption Coefficients for **Cadusafos**

Soil Type	Kd (L/g)	Adsorption Energy (kJ/mol)	Reference
Sandy Soil	4.20	5.04	[9]

| Clay Loamy Soil | 2.74 | 4.36 |[9] |

Environmental Fate in Aquatic Systems

In aquatic environments, hydrolysis and photolysis are the key processes determining the fate of **Cadusafos**.

- Hydrolysis: Consistent with soil studies, **Cadusafos** is stable in water at pH 5 and 7 and undergoes slow hydrolysis only at pH 9.[7]
- Photolysis: In aqueous solutions, **Cadusafos** is susceptible to photodegradation. One study found that sunlight was more effective than UV radiation in accelerating its decomposition. [11][12][13] However, another source suggests a much longer half-life in light of less than 115 days.[14]

Table 3: Aquatic Degradation of **Cadusafos**

Degradation Process	Condition	Half-life (t _{1/2})	Reference
Hydrolysis	pH 5, 25°C	Stable	[4][7]
Hydrolysis	pH 7, 25°C	Stable	[4][7]
Hydrolysis	pH 9, 25°C	Slow degradation observed	[7]
Photolysis	Sunlight (Aqueous)	5.79 hours	[11][12][13]

| Photolysis | UV Rays (Aqueous) | 7.33 hours |[11][12] |

Bioaccumulation and Metabolism

5.1. Bioaccumulation Potential

The octanol-water partition coefficient (log Kow) for **Cadusafos** is 3.9, which suggests it is likely to be fat-soluble and has the potential to bioaccumulate.[4][7][8]

Table 4: Bioaccumulation Potential of **Cadusafos**

Parameter	Value	Implication	Reference
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| Log Kow | 3.9 | Fat-soluble, potential to bioaccumulate |[7][8] |

5.2. Metabolism in Plants

Following soil application, **Cadusafos** and/or its metabolites are absorbed by plant roots and translocated into the shoots.[7][8][15] The parent compound is not stable in plants and is degraded into more polar and water-soluble metabolites.[8] In corn, major metabolites identified include 2-butanesulfonic acid, hydroxy-2-butanesulfonic acid, and butanediols.[7][8] In potato tubers, the major metabolites are conjugated forms of 1-carboxyhydroxyisopropylmethylsulfone.[7][8]

5.3. Metabolism in Animals

Studies in rats show that orally administered **Cadusafos** is readily absorbed (90-100%) and extensively metabolized.[1][8] Elimination is rapid, with over 90% of the administered dose excreted within 48 hours.[1][8][14] The primary routes of excretion are urine (70-80%), expired air as CO₂ (10-18%), and feces (4-15%).[1][7][8] There is no evidence of accumulation in tissues.[1] The metabolic pathway in rats is similar to that in soil, involving an initial cleavage of the thio-(sec-butyl) group followed by a series of oxidation and methylation reactions.[1][8]

Experimental Protocols

6.1. Aerobic Soil Metabolism Study Protocol

- Objective: To determine the rate and pathway of **Cadusafos** degradation in soil under aerobic conditions.
- Methodology:
 - Test System: Representative soil types (e.g., sandy loam, silt loam) are characterized for pH, organic carbon content, texture, and microbial biomass.
 - Test Substance: ¹⁴C-radiolabelled **Cadusafos** is used to trace the parent compound and its degradates.
 - Application: The test substance is applied to soil samples at a concentration relevant to typical field application rates (e.g., 1 mg/kg).
 - Incubation: Samples are incubated in the dark under controlled aerobic conditions at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-50% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.
 - Sampling: Duplicate or triplicate samples are taken for analysis at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
 - Extraction: Soil samples are extracted with a suitable solvent mixture, such as methanol/water followed by partitioning with dichloromethane, to separate parent compound and metabolites.

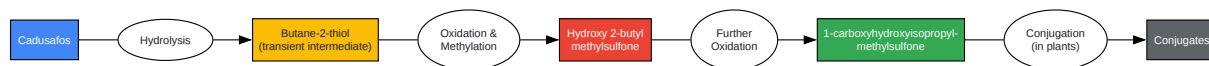
- Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with radiometric detection. Liquid Scintillation Counting (LSC) is used to quantify radioactivity in extracts and soil residues. Volatile organic compounds and $^{14}\text{CO}_2$ in the effluent air are trapped and quantified.
- Data Analysis: The decline of the parent compound is used to calculate the degradation half-life (DT_{50}) using first-order kinetics. Metabolites are identified and quantified over the study period.

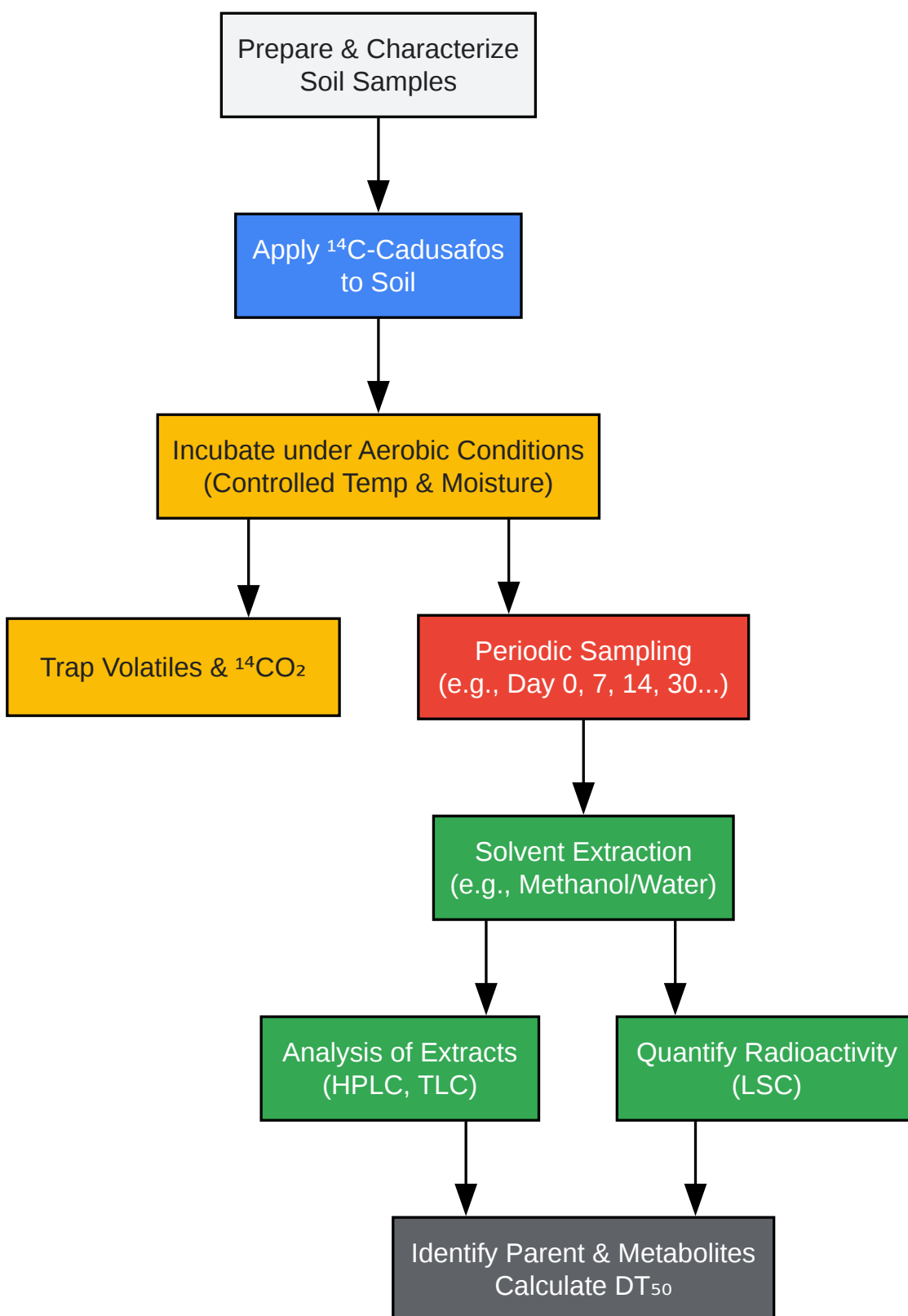
6.2. Residue Analysis in Plant Samples Protocol

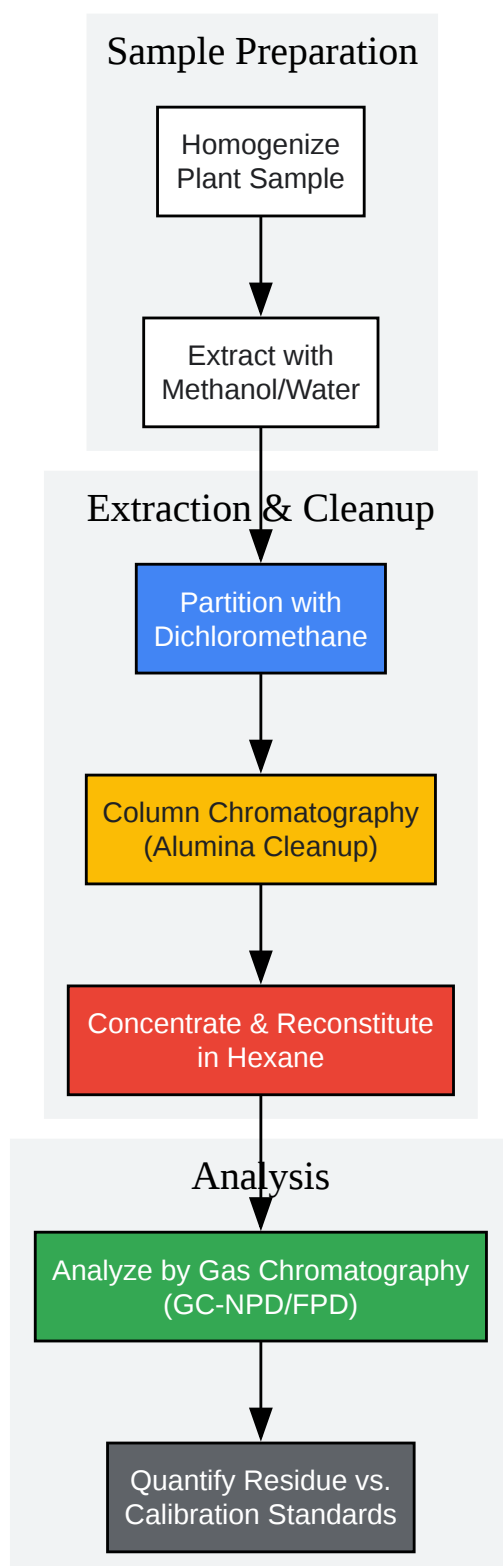
- Objective: To quantify residues of **Cadusafos** in plant matrices.
- Methodology:
 - Sample Preparation: A representative sample of the plant matrix (e.g., banana, potato) is homogenized.
 - Extraction: A subsample is extracted with a methanol/water mixture.^[7] The extract is filtered through glass wool.
 - Liquid-Liquid Partitioning: The aqueous extract is partitioned with a non-polar organic solvent like methylene chloride (dichloromethane) to transfer **Cadusafos** into the organic phase.^[7]
 - Clean-up: The organic extract is concentrated and cleaned up using column chromatography, typically with an alumina solid phase, to remove interfering co-extractives.^[7]
 - Final Preparation: The eluate from the column is filtered through anhydrous sodium sulfate, concentrated by evaporation, and reconstituted in a suitable solvent like hexane for analysis.^[7]
 - Quantification: The final extract is analyzed by Gas-Liquid Chromatography (GLC).^[7] For organophosphates like **Cadusafos**, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) provides good sensitivity and selectivity.^[16]

- Validation: The method is validated by analyzing fortified (spiked) control samples at various concentrations to determine accuracy (recovery), precision (RSD), and the limit of quantitation (LOQ).

Visualizations







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